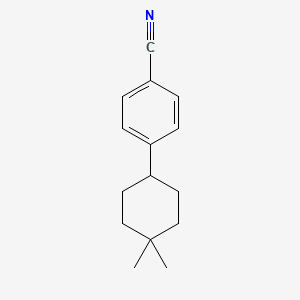![molecular formula C8H8IN3O B12833784 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine CAS No. 1226903-86-1](/img/structure/B12833784.png)
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with ethoxy and iodine substituents at the 5 and 3 positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine can be achieved through various synthetic routes. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The ethoxy group at the 5-position can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It has shown promise in the development of drugs targeting various diseases.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological targets.
Industrial Applications: It is used in the synthesis of more complex molecules and materials with specific properties.
作用機序
The mechanism of action of 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazolopyridine scaffold.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine core but differ in the position and nature of the substituents.
2H-Pyrazolo[3,4-b]pyridines: These isomers have the pyrazole ring fused to the pyridine ring in a different orientation.
Substituted Pyrazolopyridines: Compounds with various substituents at different positions on the pyrazolopyridine scaffold.
Uniqueness
5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine is unique due to the specific combination of ethoxy and iodine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1226903-86-1 |
|---|---|
分子式 |
C8H8IN3O |
分子量 |
289.07 g/mol |
IUPAC名 |
5-ethoxy-3-iodo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H8IN3O/c1-2-13-6-4-3-5-7(10-6)8(9)12-11-5/h3-4H,2H2,1H3,(H,11,12) |
InChIキー |
DKAGAQINNIOALI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(NN=C2C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


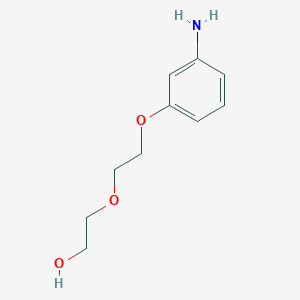
![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)

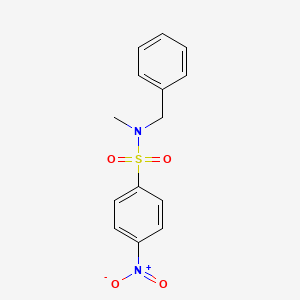
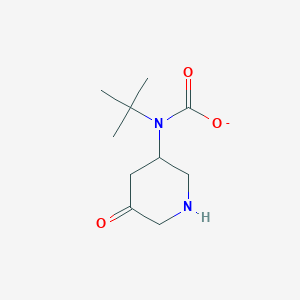
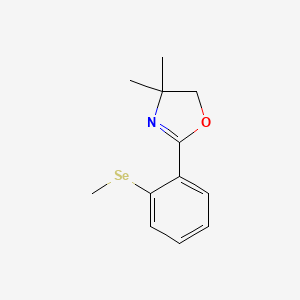


![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)



